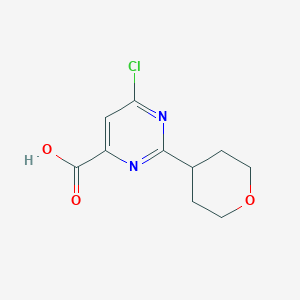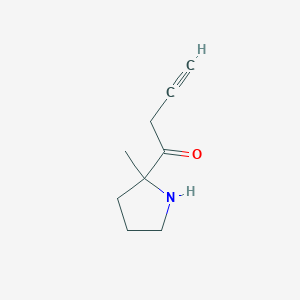![molecular formula C16H22N4O B13191034 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine](/img/structure/B13191034.png)
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine is a compound that features a piperazine ring substituted with a benzyl group and an oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzyl carbazate with an appropriate aldehyde to form the oxadiazole ring through a condensation reaction, followed by oxidative cyclization and rearrangement . The resulting oxadiazole intermediate is then reacted with piperazine under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield hydroxylated derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzyl or piperazine moieties.
科学的研究の応用
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with studies showing activity against bacterial and viral pathogens.
Materials Science: The unique properties of the oxadiazole ring make this compound suitable for use in the development of advanced materials, including polymers and high-energy materials.
Biological Research: The compound is used in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules . This interaction can disrupt the function of essential proteins and enzymes in pathogens, leading to their inhibition or destruction. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-YL)propyl]piperazine can be compared with other oxadiazole-containing compounds, such as:
1,2,4-Oxadiazole: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1,3,4-Oxadiazole: Another regioisomer with distinct reactivity and applications.
1,2,5-Oxadiazole:
特性
分子式 |
C16H22N4O |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H22N4O/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20/h1-3,5-6,17H,4,7-13H2 |
InChIキー |
MSDNQAUZBVRGFD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)




amine](/img/structure/B13190991.png)




![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)

![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
